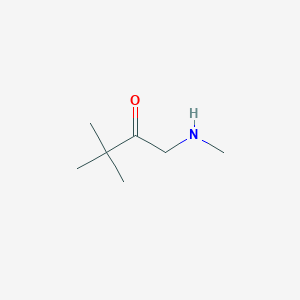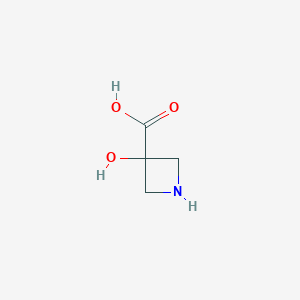![molecular formula C12H13NO5 B3151249 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid CAS No. 70767-64-5](/img/structure/B3151249.png)
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid
Vue d'ensemble
Description
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid typically involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing metals in acid can reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxycarbonyl group can also play a role in binding to active sites of enzymes, thereby modulating their function .
Comparaison Avec Des Composés Similaires
1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid can be compared with other similar compounds such as:
1-[(Benzyloxy)carbonyl]azetidine-3-carboxylic acid: This compound lacks the hydroxy group, which can affect its reactivity and applications.
N-Cbz-Azetidine-3-carboxylic acid: Another similar compound used in peptide synthesis and as a protecting group in organic synthesis.
The uniqueness of this compound lies in its combination of the azetidine ring and the benzyloxycarbonyl group, which provides distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
3-hydroxy-1-phenylmethoxycarbonylazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)12(17)7-13(8-12)11(16)18-6-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHDWSCWXHUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3151228.png)




